molecular formula C10H8FNO3 B13002632 Methyl 5-fluoro-2-oxoindoline-7-carboxylate

Methyl 5-fluoro-2-oxoindoline-7-carboxylate

Cat. No.: B13002632
M. Wt: 209.17 g/mol
InChI Key: ZQOYATISRKOPMP-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-oxoindoline-7-carboxylate is a chemical compound with the molecular formula C10H8FNO3. It is a derivative of indoline, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a fluorine atom, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-oxoindoline-7-carboxylate typically involves the reaction of 5-fluoroindoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Methyl 5-fluoro-2-oxoindoline-7-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in the development of new drugs, particularly in the treatment of cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-fluoro-2-oxoindoline-5-carboxylate
  • Methyl 5-chloro-2-oxoindoline-7-carboxylate
  • Methyl 5-bromo-2-oxoindoline-7-carboxylate

Uniqueness

Methyl 5-fluoro-2-oxoindoline-7-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)

InChI Key

ZQOYATISRKOPMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)F

Origin of Product

United States

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